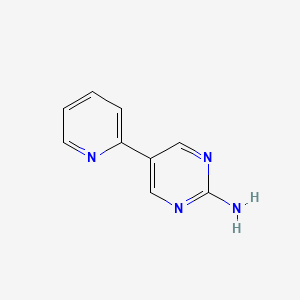
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPO is a synthetic compound that belongs to the class of isoquinolinone derivatives. It has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry, neuroscience, and drug discovery.
作用機序
The exact mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone is not fully understood. However, it has been reported to interact with various molecular targets in the body. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to modulate the activity of ion channels, receptors, and enzymes. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit activity on the GABAergic system, opioid receptors, and NMDA receptors. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has also been reported to inhibit the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit various biochemical and physiological effects. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has also been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to modulate the activity of various neurotransmitters and neuromodulators in the body. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain.
実験室実験の利点と制限
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has several advantages for lab experiments. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone is a synthetic compound that can be easily synthesized in the laboratory. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been extensively studied for its properties and potential applications, which makes it a well-characterized compound. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit a wide range of activities, which makes it a versatile compound for various experiments. However, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone also has some limitations. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit low solubility, which can affect its bioavailability. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone can also exhibit cytotoxic effects at high concentrations, which can limit its applications.
将来の方向性
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone. One potential direction is to investigate the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone as a therapeutic agent for various diseases such as epilepsy, chronic pain, and neurodegenerative diseases. Another potential direction is to investigate the molecular targets of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone and its mechanism of action. Further research is also needed to optimize the synthesis process of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone and improve its bioavailability. In addition, the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone as a lead compound for the development of novel drugs should be investigated. Overall, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has significant potential for various applications in science and medicine, and further research is needed to fully understand its properties and potential.
合成法
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone can be synthesized through a multi-step process that involves the condensation of 2-acetylpyrrole and 2-aminobenzaldehyde followed by reduction and cyclization. The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been optimized over the years to improve yield and purity. The use of microwave irradiation and other novel techniques have been reported to enhance the efficiency of the synthesis process.
科学的研究の応用
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been studied for its potential applications in various fields of science. In medicinal chemistry, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been investigated for its potential as a therapeutic agent for various diseases. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been studied for its potential as a neuroprotective agent. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity. In drug discovery, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been investigated for its potential as a lead compound for the development of novel drugs.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-9-4-7-14(16)15(18)17-10-8-12-5-2-3-6-13(12)11-17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHRIYKDTZUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)
![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)

![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)

![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)